

# Application Notes and Protocols for SR14150 in Conditioned Place Preference (CPP) Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SR14150  |           |
| Cat. No.:            | B1681994 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SR14150 is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). The NOP receptor system is a key modulator of various physiological processes, including pain, anxiety, and reward. Its involvement in the brain's reward circuitry, particularly in areas like the ventral tegmental area (VTA) and nucleus accumbens (NAc), makes it a compelling target for studying the mechanisms of addiction and developing novel therapeutics.[1][2][3] The conditioned place preference (CPP) paradigm is a widely used preclinical model to evaluate the rewarding or aversive properties of drugs and other stimuli.[4] [5][6][7] While direct studies utilizing SR14150 in CPP are not readily available in published literature, this document provides a detailed application note and a representative protocol based on studies with other NOP receptor agonists. This will guide researchers in designing and conducting CPP experiments to investigate the potential rewarding or anti-reward effects of SR14150.

# Data Presentation: Representative Data from NOP Agonist CPP Studies

The following tables summarize quantitative data from CPP studies involving other NOP receptor agonists. This data can serve as a reference for designing experiments with **SR14150** and for comparison of expected outcomes.



Table 1: Effect of NOP Agonist AT-312 on Morphine- and Cocaine-Induced CPP in Mice[8]

| Treatment<br>Group    | Drug Paired<br>with CS+ | Pre-treatment             | Conditioning<br>Dose | CPP Score (s)<br>Mean ± SEM |
|-----------------------|-------------------------|---------------------------|----------------------|-----------------------------|
| Vehicle + Saline      | Saline                  | Vehicle                   | -                    | 50 ± 25                     |
| Vehicle +<br>Morphine | Morphine                | Vehicle                   | 7.5 mg/kg, s.c.      | 250 ± 50                    |
| AT-312 +<br>Morphine  | Morphine                | AT-312 (3 mg/kg,<br>i.p.) | 7.5 mg/kg, s.c.      | 75 ± 30#                    |
| Vehicle +<br>Cocaine  | Cocaine                 | Vehicle                   | 15 mg/kg, i.p.       | 300 ± 60                    |
| AT-312 +<br>Cocaine   | Cocaine                 | AT-312 (3 mg/kg,<br>s.c.) | 15 mg/kg, i.p.       | 100 ± 40#                   |

<sup>\*</sup>p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + Morphine/Cocaine group. CS+ = Conditioned Stimulus positive compartment.

Table 2: Representative Doses of Drugs Used in CPP Studies

| Drug                        | Animal Model | Route of<br>Administration | Dose Range    | Reference |
|-----------------------------|--------------|----------------------------|---------------|-----------|
| Morphine                    | Mouse        | S.C.                       | 5 - 10 mg/kg  | [8]       |
| Cocaine                     | Mouse        | i.p.                       | 5 - 20 mg/kg  | [8][9]    |
| Heroin                      | Rat          | i.p.                       | 1 - 3 mg/kg   |           |
| Amphetamine                 | Mouse/Rat    | s.c./i.p.                  | 1 - 5 mg/kg   | [4]       |
| AT-312 (NOP<br>Agonist)     | Mouse        | i.p./s.c.                  | 3 mg/kg       |           |
| Ro 64-6198<br>(NOP Agonist) | Rat          | S.C.                       | 0.3 - 3 mg/kg | [3]       |



## **Experimental Protocols**

This section provides a detailed, step-by-step protocol for a conditioned place preference experiment designed to assess the rewarding or aversive effects of **SR14150**, or its ability to modulate the rewarding effects of a substance of abuse.

### **Apparatus**

A standard three-compartment CPP apparatus is used.[4][7]

- Compartments: Two large conditioning compartments with distinct visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a smooth floor) and a smaller, neutral central compartment with gray walls and a plain floor.
- Gates: Removable guillotine doors separate the compartments.
- Tracking: An automated video tracking system is used to record the animal's position and time spent in each compartment.

### **Experimental Workflow**

The CPP protocol consists of three main phases: habituation (pre-test), conditioning, and preference testing (post-test).[5]





Click to download full resolution via product page

Conditioned Place Preference Experimental Workflow.

## **Detailed Methodology**

- a. Habituation (Pre-Test) Day 1:
- Place the animal (mouse or rat) in the central compartment of the CPP apparatus.
- Remove the guillotine doors to allow free access to all three compartments for 15-20 minutes.
- Record the time spent in each of the two larger compartments to establish baseline preference.
- Animals showing a strong unconditioned preference for one compartment (e.g., >80% of the time) may be excluded.
- b. Conditioning Days 2-9: This phase typically lasts for 4-8 days and involves pairing the drug with one compartment and the vehicle with the other. A counterbalanced design is crucial.



- To test the rewarding/aversive effects of SR14150:
  - Group 1 (SR14150): On conditioning days (e.g., 2, 4, 6, 8), administer SR14150 (specify dose and route) and immediately confine the animal to one of the conditioning compartments (e.g., the initially non-preferred one for a biased design, or randomly assigned for an unbiased design) for 30-45 minutes. On alternate days (e.g., 3, 5, 7, 9), administer the vehicle and confine the animal to the opposite compartment for the same duration.
  - Group 2 (Vehicle Control): Receives vehicle injections on all conditioning days, paired with both compartments in a counterbalanced manner.
- To test the effect of **SR14150** on the rewarding properties of another drug (e.g., morphine):
  - Group 1 (Control): Pre-treat with vehicle, followed by an injection of a drug of abuse (e.g., morphine), and confine to the drug-paired compartment. On alternate days, pre-treat with vehicle, followed by saline, and confine to the other compartment.
  - Group 2 (SR14150): Pre-treat with SR14150, followed by an injection of the drug of abuse, and confine to the drug-paired compartment. On alternate days, pre-treat with vehicle, followed by saline, and confine to the other compartment.
- c. Preference Test (Post-Test) Day 10:
- 24 hours after the last conditioning session, place the animal in the central compartment in a drug-free state.
- Remove the guillotine doors and allow free access to all compartments for 15-20 minutes.
- Record the time spent in each compartment.

## **Data Analysis**

The primary measure is the change in time spent in the drug-paired compartment from the pretest to the post-test.

 CPP Score: Calculated as the time spent in the drug-paired compartment during the posttest minus the time spent in the same compartment during the pre-test.



 Statistical Analysis: A positive CPP score indicates a rewarding effect, while a negative score (Conditioned Place Aversion - CPA) suggests aversive properties. Data are typically analyzed using t-tests or ANOVA, followed by post-hoc tests to compare between groups.

# **Signaling Pathways**

Activation of NOP receptors by agonists like **SR14150** in the VTA and NAc generally leads to an inhibition of the dopamine system, which is central to the brain's reward pathway.[3][10][11] [12]





Click to download full resolution via product page

NOP Receptor Signaling in the Reward Pathway.



#### Mechanism of Action:

- In the VTA: SR14150, as a NOP agonist, is expected to hyperpolarize and inhibit VTA dopamine neurons directly.[11][13] It can also inhibit GABAergic interneurons.[13] The overall effect of NOP activation in the VTA is a reduction in the firing of dopamine neurons.
- In the NAc: The reduced firing of VTA dopamine neurons leads to decreased dopamine release in the NAc.[10][12] NOP receptors are also present on NAc neurons, where their activation can further inhibit neuronal activity and downstream signaling pathways associated with reward, such as the cAMP/PKA pathway.[10]
- Behavioral Outcome: This reduction in mesolimbic dopamine transmission is hypothesized to block the rewarding effects of drugs of abuse, which typically increase dopamine in the NAc.
  [3] Therefore, in a CPP paradigm, SR14150 is predicted to either be non-rewarding on its own or to attenuate the place preference induced by drugs like morphine, cocaine, or amphetamine.[2][3][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned Place Preference Methods of Behavior Analysis in Neuroscience NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Conditioned place preference Wikipedia [en.wikipedia.org]

### Methodological & Application





- 6. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 7. Conditioned Place Preference PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Nociceptin Receptor (NOP) Agonist AT-312 Blocks Acquisition of Morphineand Cocaine-Induced Conditioned Place Preference in Mice [frontiersin.org]
- 9. Cocaine reward models: Conditioned place preference can be established in dopamineand in serotonin-transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of nociceptin/orphanin FQ-NOP receptor system inhibits tyrosine hydroxylase phosphorylation, dopamine synthesis, and dopamine D(1) receptor signaling in rat nucleus accumbens and dorsal striatum PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Modulation of Ventral Tegmental Area Circuits by the Nociceptin/Orphanin FQ System | eNeuro [eneuro.org]
- 12. Intracerebroventricular orphanin FQ/nociceptin suppresses dopamine release in the nucleus accumbens of anaesthetized rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic Deletion or Pharmacological Blockade of Nociceptin/Orphanin FQ Receptors in the Ventral Tegmental Area Attenuates Nicotine-Motivated Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SR14150 in Conditioned Place Preference (CPP) Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681994#sr14150-application-in-conditioned-place-preference-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com